Isonicotinamidine

Overview

Description

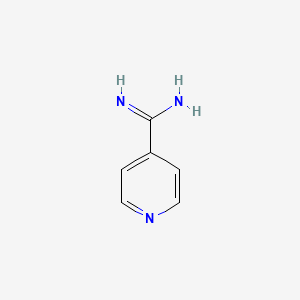

Isonicotinamidine, also known as pyridine-4-carboxamidine, is an organic compound with the chemical formula C7H8N4. It is a derivative of isonicotinic acid and is characterized by the presence of an amidine group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinamidine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with a carbamate under basic conditions to form pyridine-4-carboxamidine . Another method includes the reaction of pyridine and formaldehyde in alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Isonicotinamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

Isonicotinamidine has been investigated for its therapeutic potential in several areas:

- Diabetes Management : A study demonstrated that isonicotinamide effectively prevents hyperglycemia induced by streptozotocin (STZ) in mice. The compound showed protective effects on pancreatic beta-cells, reducing apoptosis and maintaining insulin content. This suggests its potential as a therapeutic agent for diabetes management, particularly in preventing beta-cell damage associated with the disease .

- Antidiabetic Effects : this compound's ability to inhibit Sirt1 deacetylase, which is implicated in beta-cell protection, distinguishes it from nicotinamide. This unique mechanism may enhance its efficacy in diabetes treatment .

Industrial Applications

The biosynthesis of this compound presents a promising avenue for industrial applications:

- Biosynthetic Production : Recent advancements have shown that isonicotinamide can be produced efficiently through engineered nitrile hydratase from Carbonactinospora thermoautotrophicus. This method yields high concentrations of isonicotinamide (up to 352 g/L), indicating its viability for large-scale production. The biosynthetic approach offers advantages over traditional chemical synthesis methods, potentially leading to more sustainable production processes .

Case Studies and Research Findings

- Diabetes Research : In a controlled study involving male C57BL/6 mice, administration of this compound alongside STZ resulted in significant reductions in blood glucose levels and improved glucose tolerance. The study highlighted the compound's role in preserving pancreatic function and preventing diabetes-related complications .

- Biosynthesis Efficiency : Another study focused on optimizing the biosynthetic route for isonicotinamide production. By engineering specific enzymes, researchers achieved a substantial increase in yield and conversion rates, demonstrating the compound's potential for industrial applications .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of isonicotinamidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, this compound derivatives may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the bactericidal effect. Additionally, this compound can interfere with DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide synthesis and metabolism .

Comparison with Similar Compounds

Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a building block for more complex molecules.

Nicotinamide: An isomer of isonicotinamide, with the carboxamide group in the 3-position, known for its role in biological systems.

Pyrazole and Oxadiazole Derivatives: These compounds exhibit similar biological activities, including anti-inflammatory and anticancer properties.

Uniqueness: Isonicotinamidine is unique due to its specific structure and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination complexes and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Biological Activity

Isonicotinamidine (INA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₇N₃·HCl

- Molecular Weight : 157.60 g/mol

- Melting Point : Approximately 245 °C (dec.)

- CAS Number : 6345-27-3

This compound is often used in its hydrochloride form, which exhibits a purity of ≥98% and is utilized in various biological assays and studies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including beta-coronaviruses. A significant study conducted by researchers involved in drug discovery programs revealed that INA exhibited activity against SARS-CoV-2, the virus responsible for COVID-19. The compound's mechanism was investigated through structure-activity relationship (SAR) studies, which indicated that modifications to the compound could enhance its antiviral properties.

Key Findings:

- Active Against : SARS-CoV-2 and other beta-coronaviruses.

- Mechanism of Action : Involves targeting viral proteins essential for replication, such as non-structural proteins (nsp) like nsp5 (3CLpro) and nsp12 (RdRp) .

Table 1: Antiviral Efficacy of this compound

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | 0.82 | 72.9 | 88.9 |

| GS-441524 | SARS-CoV-2 | 0.82 | 72.9 | 88.9 |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that amidine derivatives, including INA, exhibit significant anti-inflammatory activity. This has led to investigations into their potential therapeutic applications in inflammatory diseases.

Case Study:

A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions characterized by excessive inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | In Vitro Model | Cytokine Reduction (%) |

|---|---|---|

| Macrophage Cells | IL-6: 45%, TNF-α: 50% | |

| Human Fibroblasts | IL-1β: 40% |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound has shown promise in modulating pathways involved in cell cycle regulation and apoptosis.

Research Findings:

In vitro studies have indicated that INA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell growth at micromolar concentrations .

Table 3: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |

Q & A

Basic Research Questions

Q. How can the PICOT framework guide experimental design for studying isonicotinamidine’s stability under varying pH conditions?

- Methodological Answer : Apply the PICOT components:

- P (Population): this compound in aqueous/organic solutions.

- I (Intervention): Exposure to pH 2–12.

- C (Comparison): Stability metrics (e.g., degradation rate) against neutral pH controls.

- O (Outcome): Quantify half-life via HPLC or UV-Vis spectroscopy.

- T (Time): Monitor at intervals (e.g., 0, 24, 48 hours).

This framework ensures systematic variable isolation and reproducibility .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Document reaction conditions (temperature, solvent, catalyst) meticulously.

- Use triple-phase characterization: NMR (structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular weight validation).

- Cross-reference synthetic routes with prior literature (e.g., Journal of Medicinal Chemistry) to align with established methodologies .

Q. How should researchers structure a literature review for this compound’s applications in medicinal chemistry?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Reaxys with keywords: “this compound,” “antimicrobial,” “coordination complexes.”

- Apply PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Critically appraise sources using tools like AMSTAR-2 to assess bias .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for purity.

- Single-crystal X-ray diffraction for definitive structural elucidation.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers optimize reaction yields for this compound-based Schiff base ligands?

- Methodological Answer :

- Conduct a Design of Experiments (DoE) approach, varying molar ratios (1:1 to 1:3) and solvents (DMF, ethanol).

- Analyze yield vs. reaction time using response surface methodology (RSM).

- Validate optimal conditions with triplicate runs .

Advanced Research Questions

Q. How should contradictory data on this compound’s catalytic activity in different solvents be resolved?

- Methodological Answer :

- Perform solvent parameter analysis (e.g., dielectric constant, polarity) to identify trends.

- Use multivariate regression to isolate solvent effects from catalyst concentration.

- Validate hypotheses with in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What mechanistic studies clarify this compound’s role in inhibiting bacterial efflux pumps?

- Methodological Answer :

- Employ molecular docking (AutoDock Vina) to model interactions with pump proteins (e.g., AcrB in E. coli).

- Validate with minimum inhibitory concentration (MIC) assays ± efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).

- Use fluorescence-based transport assays to quantify substrate accumulation .

Q. How can computational methods predict this compound’s bioavailability and toxicity?

- Methodological Answer :

- Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions.

- Simulate toxicity via ProTox-II for organ-specific endpoints (e.g., hepatotoxicity).

- Cross-validate with in vitro assays (e.g., HepG2 cell viability) .

Q. What strategies address batch-to-batch variability in this compound metal complex synthesis?

- Methodological Answer :

- Implement statistical process control (SPC) charts (e.g., X-bar and R charts) to monitor critical parameters (pH, temperature).

- Use principal component analysis (PCA) to identify variability sources.

- Standardize reagents via supplier certification (e.g., Sigma-Aldrich ≥99%) .

Q. How can isotopic labeling (e.g., ¹⁵N) track this compound’s metabolic fate in vivo?

- Methodological Answer :

- Synthesize ¹⁵N-labeled this compound via H₂¹⁵O hydrolysis of nitriles.

- Administer to model organisms (e.g., rats) and analyze tissue distribution via LC-MS/MS .

- Use compartmental pharmacokinetic modeling to estimate clearance rates .

Q. Data Presentation and Analysis Guidelines

Properties

IUPAC Name |

pyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328297 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33278-46-5 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.